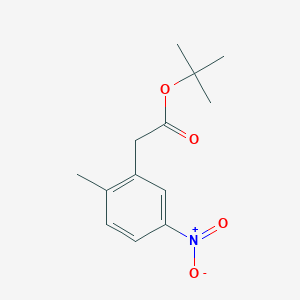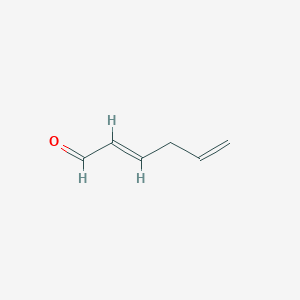
(E)-Hexa-2,5-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Hexa-2,5-dienal is an organic compound with the molecular formula C6H8O. It is an aldehyde with a conjugated diene system, characterized by its distinct aroma, often described as green, grassy, or cucumber-like. This compound is naturally found in various plants and is used in the flavor and fragrance industry due to its pleasant scent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (E)-Hexa-2,5-dienal can be synthesized through several methods. One common approach involves the oxidation of (E)-hex-2-en-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene aldehyde.
Industrial Production Methods: In industrial settings, this compound is often produced through the ozonolysis of linoleic acid, followed by reductive workup. This method is preferred due to its efficiency and the availability of linoleic acid from natural sources.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-Hexa-2,5-dienal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form hexadienoic acid.
Reduction: Reduction of this compound yields (E)-hex-2-en-1-ol.
Addition Reactions: The conjugated diene system allows for Diels-Alder reactions with dienophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Diels-Alder Reactions: These reactions often require a catalyst like Lewis acids (e.g., AlCl3) and are conducted under mild temperatures.
Major Products:
Oxidation: Hexadienoic acid.
Reduction: (E)-hex-2-en-1-ol.
Diels-Alder Reaction: Cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-Hexa-2,5-dienal has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have shown its role in plant defense mechanisms, acting as a signaling molecule.
Medicine: Research is ongoing into its potential antimicrobial and antioxidant properties.
Industry: Widely used in the flavor and fragrance industry, it is also explored for its potential in creating bio-based chemicals.
Wirkmechanismus
The mechanism of action of (E)-Hexa-2,5-dienal involves its interaction with cellular components. As an aldehyde, it can form Schiff bases with amines, affecting protein function. Its conjugated diene system allows it to participate in peroxidation reactions, influencing oxidative stress pathways. These interactions can lead to antimicrobial effects by disrupting microbial cell membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
(E)-Hex-2-enal: Another aldehyde with a similar structure but lacks the conjugated diene system.
Hexanal: A saturated aldehyde with no double bonds.
(E)-2-Nonenal: A longer-chain aldehyde with a similar conjugated system.
Comparison: (E)-Hexa-2,5-dienal is unique due to its conjugated diene system, which imparts distinct chemical reactivity and biological activity. Compared to (E)-Hex-2-enal, it has enhanced stability and reactivity in Diels-Alder reactions. Unlike hexanal, it can participate in peroxidation reactions, making it more effective in oxidative stress-related applications.
Eigenschaften
Molekularformel |
C6H8O |
|---|---|
Molekulargewicht |
96.13 g/mol |
IUPAC-Name |
(2E)-hexa-2,5-dienal |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2,4-6H,1,3H2/b5-4+ |
InChI-Schlüssel |
MZYGUISKQYKORT-SNAWJCMRSA-N |
Isomerische SMILES |
C=CC/C=C/C=O |
Kanonische SMILES |
C=CCC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


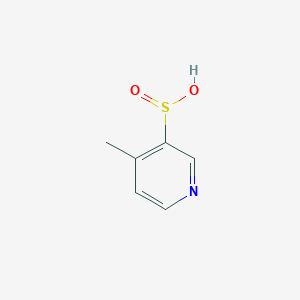
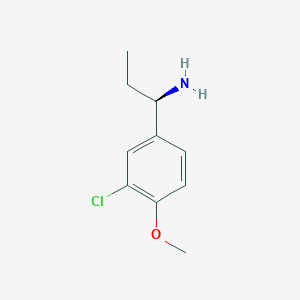

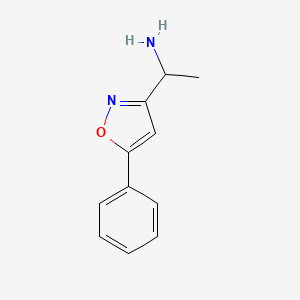
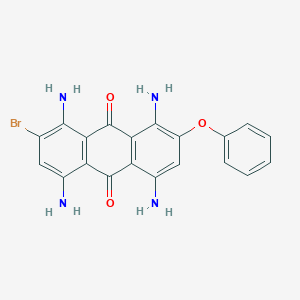

![Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B13128543.png)
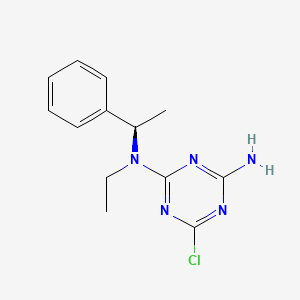
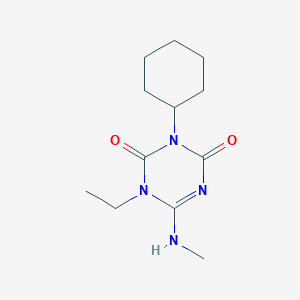
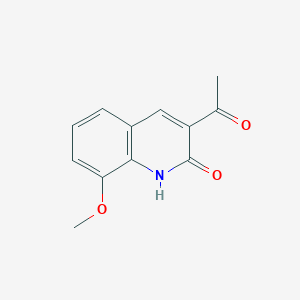


![1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13128560.png)
